molecular formula C13H20N2O B3045806 N-Hexyl-N'-phenylurea CAS No. 1142-07-0

N-Hexyl-N'-phenylurea

Cat. No. B3045806
CAS RN: 1142-07-0
M. Wt: 220.31 g/mol
InChI Key: MRZIEGTYOBOCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexyl-N’-phenylurea is an organic compound with the molecular formula C13H20N2O . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

N-substituted ureas, such as N-Hexyl-N’-phenylurea, can be synthesized by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular structure of N-Hexyl-N’-phenylurea is influenced by the geometry configuration, pharmacophore features, and electron distribution in the substituents . The geometric and electrostatic properties on the van der Waals (vdW) surface of the substituents play a critical role in the antibody-phenylurea recognition process .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

N-Hexyl-N’-phenylurea has a molecular weight of 220.31 . It has a melting point of 72-73 °C and a predicted boiling point of 318.0±15.0 °C . The predicted density is 1.030±0.06 g/cm3, and the predicted pKa is 12.83±0.46 .

Scientific Research Applications

  • Bioremediation and Environmental Cleanup

    • N-Phenylurea derivatives, such as diuron, are significant in bioremediation technologies. These compounds have been studied for their role in enhancing the bioavailability of contaminants in soil for more effective biodegradation. A study demonstrated the use of a bacterial consortium in conjunction with cyclodextrin-based systems for the almost complete mineralization of diuron in soil, highlighting its potential in environmental cleanup (Villaverde et al., 2012).
  • Pharmaceutical Applications

    • N-Phenylurea derivatives are extensively used in the pharmaceutical industry. Their modification for enhanced lipophilic properties has been explored to improve membrane penetration and pharmacological activity. For instance, N-(phenylcarbamoyl)benzamide, a phenylurea derivative, showed significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer drug (Purwanto et al., 2020).
  • Agricultural Herbicides and Phytocidal Action

    • The derivatives of N-Hexyl-N'-phenylurea have been synthesized and evaluated for their phytocidal action against various plant species. These studies are crucial for understanding the impact of such compounds on different plant species, aiding in the development of effective herbicides (Ostrowski et al., 1983).
  • Environmental Fate of Phenylurea Herbicides

    • The environmental fate of phenylurea herbicides, which include N-Hexyl-N'-phenylurea derivatives, has been a topic of extensive research. Studies have focused on the microbial degradation of these herbicides in soil and water, shedding light on the mechanisms and pathways of degradation, which is vital for assessing the environmental impact of these chemicals (Sørensen et al., 2003).
  • Catalytic Degradation Studies

    • Research on the abiotic degradation of phenylurea herbicides like diuron has revealed the catalytic role of humic acid-like compounds. Understanding these interactions helps predict the environmental degradation mechanisms of phenylureas and enhances the ability to manage their environmental fate (Salvestrini, 2013).
  • Medical Research on Human Carbonic Anhydrases

    • N'-phenyl-N-hydroxyureas, a related compound, have been studied for their inhibitory activities on human carbonic anhydrases. These studies are significant for understanding the potential of such compounds in medical applications, particularly in antitumor studies (Bozdağ et al., 2018).
  • Degradation of Herbicides in Agricultural Settings

    • The degradation and mineralization of phenylurea herbicides like diuron in agricultural fields have been extensively studied. Understanding the microbial and chemical processes involved in the degradation is crucial for managing the environmental impact of these herbicides (Sørensen et al., 2008).

properties

IUPAC Name

1-hexyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZIEGTYOBOCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366094
Record name N-Hexyl-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hexyl-N'-phenylurea

CAS RN

1142-07-0
Record name N-Hexyl-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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